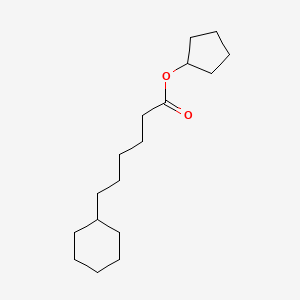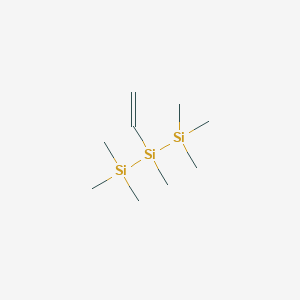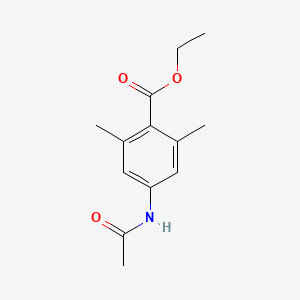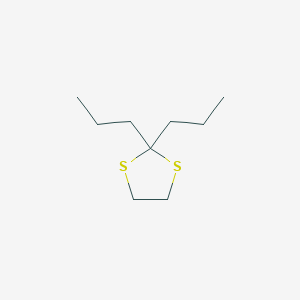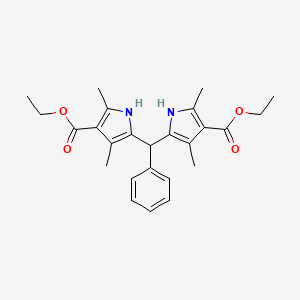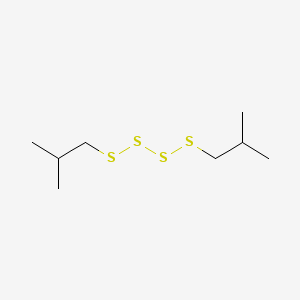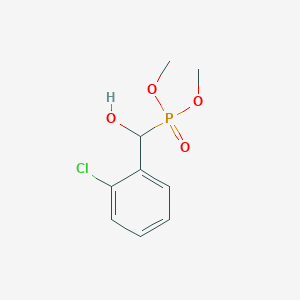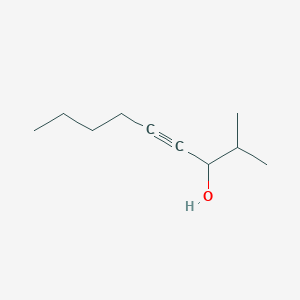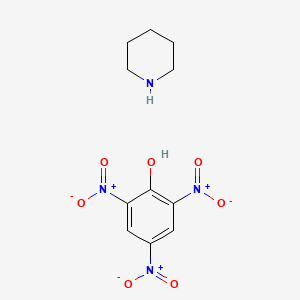![molecular formula C16H14N2O2 B14727405 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole CAS No. 13623-88-6](/img/structure/B14727405.png)
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole derivatives.
Alkylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of Nitroethenyl Group: The nitroethenyl group is introduced through a condensation reaction with nitroethane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis, may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications.
1,4-Dimethylcarbazole: Similar structure but lacks the nitroethenyl group.
3-Nitrocarbazole: Contains a nitro group but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is unique due to the presence of both methyl and nitroethenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
13623-88-6 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole |
InChI |
InChI=1S/C16H14N2O2/c1-10-9-12(7-8-18(19)20)11(2)15-13-5-3-4-6-14(13)17-16(10)15/h3-9,17H,1-2H3/b8-7- |
InChI-Schlüssel |
TXYPUAHKATUHAC-FPLPWBNLSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)/C=C\[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


